Mapk-IN-2

Description

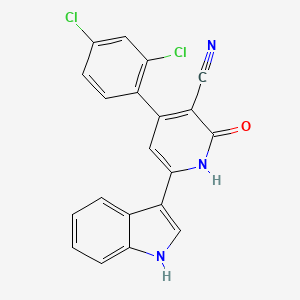

Structure

3D Structure

Properties

Molecular Formula |

C20H11Cl2N3O |

|---|---|

Molecular Weight |

380.2 g/mol |

IUPAC Name |

4-(2,4-dichlorophenyl)-6-(1H-indol-3-yl)-2-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C20H11Cl2N3O/c21-11-5-6-12(17(22)7-11)14-8-19(25-20(26)15(14)9-23)16-10-24-18-4-2-1-3-13(16)18/h1-8,10,24H,(H,25,26) |

InChI Key |

CKVXYSBVFGGCGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(C(=O)N3)C#N)C4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MAPK-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the hypothetical, yet representative, p38 MAPK inhibitor, MAPK-IN-2. The information herein is synthesized from established principles of MAPK pathway inhibition and serves as a detailed framework for understanding the binding kinetics, cellular effects, and experimental evaluation of such inhibitors.

Introduction to the MAPK Signaling Pathway and Therapeutic Targeting

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[1][2][3] These cascades typically consist of a three-tiered kinase system: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[4] The p38 MAPK pathway, a key focus in drug discovery, is primarily activated by cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and various interleukins.[2][5][6] Dysregulation of the p38 MAPK pathway is implicated in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer.[2][5][6]

This compound is a selective inhibitor of p38 MAPK, designed to modulate the inflammatory response and other downstream cellular events by preventing the phosphorylation of its substrates.

Mechanism of Action of this compound

This compound is a potent, ATP-competitive inhibitor of p38α MAPK. Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of the p38α kinase, thereby preventing the binding of ATP and subsequent phosphorylation of downstream targets.[6]

Binding Kinetics and Affinity

The binding of this compound to p38α is characterized by a rapid on-rate and a slow off-rate, contributing to its prolonged inhibitory effect within the cellular environment. The affinity and inhibitory potential of this compound are quantified by its IC50 and Ki values.

| Parameter | Value | Description |

| IC50 (p38α) | 50 nM | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of p38α kinase activity in a biochemical assay. |

| Ki (p38α) | 15 nM | The inhibition constant, indicating the binding affinity of this compound to p38α. A lower Ki value signifies a higher binding affinity. |

| Residence Time | > 2 hours | The average duration for which a single this compound molecule remains bound to the p38α target. A longer residence time can lead to a more sustained pharmacological effect.[7] |

Downstream Effects of this compound Inhibition

By inhibiting p38 MAPK, this compound effectively blocks the phosphorylation and activation of its primary downstream substrate, MAPK-activated protein kinase 2 (MK2).[5][6] This, in turn, prevents the phosphorylation of further downstream targets such as heat shock protein 27 (Hsp27) and tristetraprolin (TTP), leading to:

-

Reduced Inflammatory Cytokine Production: Inhibition of the p38/MK2 axis stabilizes the mRNA of pro-inflammatory cytokines, and its inhibition leads to a decrease in the production of TNF-α, IL-1, and IL-6.[6]

-

Modulation of Cell Proliferation and Survival: The p38 pathway plays a role in cell cycle checkpoints and apoptosis.[5] Inhibition by this compound can influence these processes, making cancer cells more susceptible to chemotherapy.[6]

-

Inhibition of Cell Migration: By preventing the phosphorylation of Hsp27, which is involved in actin remodeling, this compound can impede cancer cell invasion and metastasis.[5]

Experimental Protocols for Characterizing this compound

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

In Vitro Kinase Assay

Objective: To determine the IC50 value of this compound against p38α.

Methodology:

-

Recombinant human p38α is incubated with its substrate, such as ATF2, in a kinase buffer containing ATP.

-

This compound is added in a range of concentrations.

-

The reaction is allowed to proceed for a specified time at 30°C.

-

The amount of phosphorylated substrate is quantified using methods like ELISA with a phospho-specific antibody or radiometric assays with ³²P-ATP.[2]

-

The percentage of inhibition is calculated for each concentration of this compound, and the data is fitted to a dose-response curve to determine the IC50.

Cellular Assay: Western Blot for Phospho-MK2

Objective: To assess the in-cell potency of this compound by measuring the phosphorylation of the direct p38 substrate, MK2.

Methodology:

-

Human umbilical vein endothelial cells (HUVECs) or a similar relevant cell line are cultured.[8]

-

Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

The p38 pathway is stimulated with a known activator, such as lipopolysaccharide (LPS) or anisomycin.[2]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

The band intensities are quantified, and the ratio of p-MK2 to total MK2 is calculated to determine the inhibitory effect of this compound.

Cellular Assay: Cytokine Production Measurement

Objective: To measure the effect of this compound on the production of inflammatory cytokines.

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW264.7 are used.[9]

-

Cells are pre-incubated with different concentrations of this compound.

-

Inflammation is induced by adding LPS.

-

After a 24-hour incubation, the cell culture supernatant is collected.

-

The concentration of TNF-α or other cytokines in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Visualizing Pathways and Processes

The p38 MAPK Signaling Pathway and Point of Inhibition

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.

Competitive vs. Allosteric Inhibition

Caption: A comparison of ATP-competitive and allosteric inhibition mechanisms.

References

- 1. assaygenie.com [assaygenie.com]

- 2. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - RO [thermofisher.com]

- 3. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are MAPKAPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Function of MAPK and downstream transcription factors in monomer-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Target of Mapk-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target of Mapk-IN-2, a representative inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. For the purposes of this document, the well-characterized and selective inhibitor, MK2-IN-3 , will be used as a proxy for this compound to detail its primary target, inhibitory activity, the signaling pathway it modulates, and the methodologies used to determine its efficacy.

Core Target: Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2)

The primary molecular target of the inhibitor is Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2) , commonly referred to as MK2. MK2 is a serine/threonine kinase that functions as a critical downstream effector of the p38 MAPK signaling cascade. This pathway is a central regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors. Upon activation by p38 MAPK, MK2 phosphorylates a variety of downstream substrates, thereby playing a pivotal role in processes such as inflammation, cell cycle regulation, apoptosis, and gene expression.

Quantitative Data: Inhibitory Activity and Selectivity

MK2-IN-3 is a potent, ATP-competitive inhibitor of MK2. Its inhibitory activity has been quantified against MK2 and a panel of other kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

| Kinase Target | IC50 (nM) |

| MAPKAPK2 (MK2) | 8.5 [1][2] |

| MAPKAPK3 (MK3) | 210[1][3] |

| MAPKAPK5 (MK5) | 81[1][3] |

| ERK2 | 3,440[1][3] |

| MNK1 | 5,700[1][3] |

| p38α | >100,000[1] |

| MSK1 | >200,000[1] |

| MSK2 | >200,000[1] |

| CDK2 | >200,000[1] |

| JNK2 | >200,000[1] |

| IKK2 | >200,000[1] |

This data demonstrates the high potency and selectivity of the inhibitor for MK2 over other related kinases.

Experimental Protocols: Biochemical Kinase Assay for IC50 Determination

The inhibitory activity of compounds like MK2-IN-3 is typically determined using an in vitro biochemical kinase assay. The following is a representative protocol based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

-

Recombinant human MK2 enzyme

-

Peptide substrate for MK2 (e.g., a peptide derived from HSP27)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test inhibitor (e.g., MK2-IN-3) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then further diluted in the kinase assay buffer to achieve the desired final concentrations.

-

Kinase Reaction Setup:

-

Add the diluted inhibitor solutions to the wells of the 384-well plate. Include "no inhibitor" controls (DMSO vehicle) and "no enzyme" controls (assay buffer only).

-

Add the recombinant MK2 enzyme to all wells except the "no enzyme" controls.

-

Add the peptide substrate to all wells.

-

Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

-

-

Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Termination of Kinase Reaction and ATP Depletion:

-

Add the ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add the Kinase Detection Reagent to all wells. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP. The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a plate-reading luminometer.

-

The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the "no inhibitor" control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAPK/MK2 signaling pathway and a typical experimental workflow for inhibitor testing.

Caption: The p38 MAPK/MK2 signaling pathway and the point of inhibition.

Caption: Workflow for determining inhibitor IC50 using a biochemical kinase assay.

References

An In-Depth Technical Guide on the Role of Mapk-IN-2 in the p38 Signaling Pathway

Notice to the Reader: Extensive searches for a specific p38 MAPK inhibitor designated "Mapk-IN-2" have yielded no publicly available data, quantitative metrics (such as IC50 or Ki values), or specific experimental protocols. This designation may refer to a compound that is not widely documented in scientific literature, is proprietary, or is known by a different chemical name.

Therefore, this guide provides a comprehensive framework on the role of a representative, well-characterized p38 inhibitor in the p38 signaling pathway, structured to meet the technical requirements of researchers, scientists, and drug development professionals. The principles, pathways, and experimental methodologies described herein are standard for the field and directly applicable to the study of any novel p38 inhibitor.

Introduction to the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that orchestrates cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors (e.g., osmotic shock, UV radiation), and growth factors.[1][2][3] Dysregulation of this pathway is implicated in a host of human diseases, particularly inflammatory disorders, autoimmune diseases, and cancer, making it a prime target for therapeutic intervention.[2][4]

The pathway operates through a three-tiered kinase module:

-

MAPK Kinase Kinase (MAP3K): Upon stimulation, various MAP3Ks (e.g., TAK1, ASK1, MEKKs) are activated.[5]

-

MAPK Kinase (MAP2K): These activated MAP3Ks then phosphorylate and activate MAP2Ks, primarily MKK3 and MKK6, which are highly specific to the p38 pathway.[3][5]

-

p38 MAPK: MKK3/6 dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180/Tyr182) within its activation loop, leading to its conformational activation.[1][6]

Once activated, p38 MAPK phosphorylates a multitude of downstream substrates, including other protein kinases (e.g., MAPKAPK2/3, MSK1/2) and transcription factors (e.g., ATF2, p53, MEF2C), thereby regulating gene expression, cell cycle, apoptosis, and cytokine production.[6]

Mechanism of Action of p38 MAPK Inhibitors

Small molecule inhibitors of p38 MAPK, such as the widely studied pyridinyl imidazole compounds SB203580 and SB202190, typically function as ATP-competitive inhibitors.[7] They bind to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of its downstream targets and thereby blocking the signal transduction cascade.[7] This inhibition effectively reduces the production of pro-inflammatory cytokines, forming the basis of their therapeutic potential.[4]

Logical Relationship of Inhibition

The following diagram illustrates the point of intervention for a typical ATP-competitive inhibitor within the canonical p38 MAPK signaling cascade.

References

- 1. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 2. cusabio.com [cusabio.com]

- 3. MAPK Family Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 6. mdpi.com [mdpi.com]

- 7. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.cn]

An In-depth Technical Guide to the Biological Function of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2/MK2)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2), also known as MK2, is a pivotal serine/threonine kinase that functions as a downstream effector of the p38 MAPK signaling pathway.[1][2] This pathway is a central regulator of cellular responses to a wide array of extracellular stimuli, including stress and inflammatory signals.[2][3][4] MK2 plays a crucial role in a multitude of cellular processes, such as inflammation, cell cycle control, apoptosis, and the regulation of gene expression through mRNA stability.[1][5][6] Its dysregulation is implicated in the pathogenesis of various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[1][7][8] This guide provides a comprehensive overview of the biological functions of MAPKAPK2, its signaling pathways, key substrates, and its involvement in disease, supplemented with quantitative data and detailed experimental protocols.

The p38 MAPK/MAPKAPK2 Signaling Pathway

MAPKAPK2 is primarily activated through direct phosphorylation by the p38 mitogen-activated protein kinase (p38 MAPK).[5][9] The p38 MAPK pathway is a highly conserved intracellular signaling cascade that responds to various environmental and cellular stressors, such as UV radiation, osmotic shock, and inflammatory cytokines like TNF-α and IL-1β.[2][4]

Upon activation by upstream kinases (MKK3/6), p38 MAPK translocates to the nucleus where it phosphorylates and activates MAPKAPK2.[7][10] This activation leads to a conformational change in MAPKAPK2, exposing a nuclear export signal and facilitating the translocation of the active p38/MAPKAPK2 complex to the cytoplasm.[7][11] In the cytoplasm, MAPKAPK2 phosphorylates a diverse range of substrates, thereby mediating the downstream cellular effects of the p38 MAPK pathway.[10]

References

- 1. What are MAPKAPK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. assaygenie.com [assaygenie.com]

- 3. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPKAPK2 - Wikipedia [en.wikipedia.org]

- 6. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. Frontiers | MAPK-activated protein kinase 2 is associated with poor prognosis of glioma patients and immune inhibition in glioma [frontiersin.org]

- 9. MAPKAPK2 MAPK activated protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. p38MAPK and MK2 Pathways Are Important for the Differentiation-Dependent Human Papillomavirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) Inhibitors

An in-depth technical guide

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to stress and inflammation.[1] Its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it an attractive target for therapeutic intervention in inflammatory diseases.[1][2] However, the clinical development of p38 MAPK inhibitors has been hampered by significant toxicity and a phenomenon known as tachyphylaxis, where an initial anti-inflammatory response is not sustained.[3][4] These challenges prompted researchers to investigate downstream effectors in the pathway as alternative drug targets.

Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a serine-threonine kinase, emerged as a promising alternative.[2] MK2 is a direct and essential downstream substrate of p38 MAPK.[3] The rationale for targeting MK2 was compelling: inhibiting MK2 could block the production of key pro-inflammatory cytokines, mirroring the therapeutic benefits of p38 inhibition, while potentially avoiding the adverse effects associated with blocking the pleiotropic functions of p38.[5][6] This hypothesis was supported by genetic studies showing that while p38 MAPK knockout is embryonically lethal in mice, MK2 knockout mice are viable, fertile, and protected from inflammation in various disease models.[3][7]

This technical guide provides a comprehensive overview of the discovery and history of MK2 inhibitors, detailing the evolution of inhibitor chemotypes, the experimental protocols used for their characterization, and the key data that have shaped the field.

The p38/MK2 Signaling Pathway

The activation of MK2 is tightly controlled by p38 MAPK in response to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[8][9]

Activation Cascade:

-

MAPKKK Activation : The cascade begins with the activation of a MAPK kinase kinase (MAPKKK), such as TAK1 or MEKKs, by upstream signals.[1]

-

MAPKK Activation : The activated MAPKKK phosphorylates and activates a MAPK kinase (MAPKK), primarily MKK3 and MKK6.[9][10]

-

p38 MAPK Activation : MKK3/6 then dually phosphorylate p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif within its activation loop, leading to p38 activation.[1][10]

-

MK2 Activation and Nuclear Export : In resting cells, MK2 resides in the nucleus.[5] Upon activation, p38 MAPK translocates into the nucleus, where it phosphorylates MK2 at multiple sites, including Thr-334, which unmasks a nuclear export signal.[4] The activated p38/MK2 heterodimer is then exported to the cytoplasm.[3]

Downstream Effects: Once in the cytoplasm, the active MK2 phosphorylates several key substrates that regulate inflammation and other cellular processes:

-

Tristetraprolin (TTP) : MK2 phosphorylation of TTP inhibits its deadenylase-recruiting activity. This stabilizes the messenger RNA (mRNA) of pro-inflammatory cytokines like TNF-α and IL-6, leading to their increased translation.[7][11] Inhibition of MK2 prevents TTP phosphorylation, promoting the degradation of these cytokine mRNAs.[7]

-

Heat Shock Protein 27 (HSP27) : Phosphorylation of HSP27 by MK2 regulates actin cytoskeleton remodeling, which is crucial for processes like cell migration.[11][12] Phospho-HSP27 is often used as a cellular biomarker for MK2 activity.[11][13]

Caption: The p38/MK2 signaling pathway activation cascade.

The Evolution of MK2 Inhibitors

Medicinal chemistry efforts to develop MK2 inhibitors have progressed through several distinct classes, each aiming to overcome the challenges of potency, selectivity, and drug-like properties.[14][15]

ATP-Competitive Inhibitors

The initial approach to inhibiting MK2 focused on designing small molecules that compete with ATP for its binding site on the kinase.[15]

-

Early Scaffolds : The first disclosed MK2 inhibitors included amino-cyanopyridines, which exhibited relatively poor potency, with IC50 values in the low micromolar range.[11]

-

Potent Benzothiophenes : Subsequent efforts led to the discovery of more potent compounds, such as the benzothiophene PF-3644022. This compound displayed a high affinity for MK2 (Ki = 3 nM) and good cellular potency (IC50 = 160 nM for TNF-α inhibition).[13] However, its development was halted due to hepatotoxicity observed in preclinical studies.[13]

-

Challenges : A major hurdle for ATP-competitive inhibitors is achieving selectivity. The ATP-binding pocket is highly conserved across the kinome, making it difficult to avoid off-target effects.[15] Furthermore, many of these early compounds suffered from poor solubility and low cell permeability, leading to a significant drop-off between biochemical potency and cellular activity.[14]

Non-ATP-Competitive (Allosteric) Inhibitors

To address the selectivity issues inherent to ATP-competitive compounds, researchers explored inhibitors that bind to sites other than the ATP pocket.[14][16]

-

Discovery : A novel series of furan-2-carboxyamide inhibitors was discovered through a high-throughput screening platform.[17] These compounds were confirmed to have a non-ATP-competitive binding mode.[17]

-

Mechanism : Allosteric inhibitors often bind to unique pockets on the kinase, inducing a conformational change that prevents substrate binding or catalytic activity. This approach offers a path to greater selectivity, as allosteric sites are less conserved than the ATP-binding site.[18] These inhibitors showed promise by being effective at lower concentrations compared to their ATP-competitive counterparts.[16]

Interface Inhibitors

A distinct and innovative strategy involves targeting the protein-protein interaction between p38 MAPK and MK2.

-

ATI-450 (CDD-450) : This first-in-class compound was designed to bind to the interface formed by the p38-MK2 heterodimer.[3] By interacting with surfaces on both p38 and MK2, ATI-450 selectively prevents the p38-mediated phosphorylation and activation of MK2, while sparing other p38 substrates.[3] This novel mechanism has shown clinical promise, with a Phase IIa trial in rheumatoid arthritis demonstrating a sustained anti-inflammatory effect.[19][20]

Covalent Inhibitors

More recently, irreversible inhibitors that form a covalent bond with the target kinase have been developed.

-

CC-99677 : This novel, oral, covalent MK2 inhibitor is under development for treating inflammatory diseases like ankylosing spondylitis.[7] By forming an irreversible bond, covalent inhibitors can achieve prolonged target engagement and durable pharmacodynamic effects, even with lower systemic exposure.[7][21]

Quantitative Data of Representative MK2 Inhibitors

The following table summarizes the potency of key MK2 inhibitors from different chemical classes.

| Inhibitor | Class | Target(s) | Biochemical Potency | Cellular Potency (TNF-α Inhibition) | Reference |

| Compound 1 | ATP-Competitive | MK2 | Low µM (IC50) | ~1 µM (IC50) | [11] |

| PF-3644022 | ATP-Competitive | MK2 | 3 nM (Ki) | 160 nM (IC50) | [13] |

| MK2 Inhibitor III | ATP-Competitive | MK2 | 8.5 nM (IC50) | Not Reported | [22] |

| ATI-450 | Interface Inhibitor | p38/MK2 Complex | Not Applicable | Inhibits IL-1β & TNF-α at 1–10 µM | [3] |

| CC-99677 | Covalent | MK2 | Not Reported | Potent, concentration-dependent | [7] |

| Hansoh Bio Cmpd. | ATP-Competitive | MK2 | 0.13 nM (IC50) | Not Reported | [23] |

Key Experimental Protocols

The discovery and characterization of MK2 inhibitors rely on a suite of standardized biochemical and cellular assays.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the catalytic activity of the MK2 enzyme.

-

Methodology : A common format is a fluorescence-based assay, such as Homogeneous Time Resolved Fluorescence (HTRF) or fluorescence polarization.

-

Reaction Setup : Recombinant active MK2 enzyme is incubated with a specific peptide substrate (e.g., based on HSP27) and ATP in a buffered solution. The test compound is added at various concentrations.

-

Phosphorylation : The kinase reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

Detection : The reaction is stopped, and a detection reagent is added. This typically consists of a europium-labeled antibody that specifically recognizes the phosphorylated substrate. A second antibody or streptavidin conjugate, labeled with an acceptor fluorophore, binds to the substrate peptide.

-

Signal Readout : When the donor (europium) and acceptor are in close proximity (i.e., on the same phosphorylated peptide), FRET occurs. The resulting signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis : The signal is plotted against the inhibitor concentration to determine the IC50 value.

-

-

Example Assay : The in vitro Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 Omnia® Assay was used to assess the potency of a series of thieno[3,2-f]quinolin-8-one derivatives.[5]

Cellular Potency Assays

These assays measure the effect of an inhibitor on MK2-mediated signaling within a relevant cell type.

-

TNF-α Release Assay : This is the most common cell-based assay for MK2 inhibitors.

-

Cell Culture : A human monocytic cell line (e.g., U937) or primary cells like peripheral blood mononuclear cells (PBMCs) are used.[11][13]

-

Pre-treatment : Cells are incubated with various concentrations of the test inhibitor for a short period (e.g., 1 hour).

-

Stimulation : The inflammatory response is triggered by adding lipopolysaccharide (LPS).

-

Incubation : Cells are incubated for several hours (e.g., 4-6 hours) to allow for cytokine production and secretion.

-

Quantification : The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis : TNF-α levels are plotted against inhibitor concentration to calculate the IC50.

-

-

Phospho-HSP27 Biomarker Assay : This assay measures the phosphorylation of a direct MK2 substrate.

-

Protocol : Similar to the TNF-α assay, cells are pre-treated with the inhibitor and then stimulated (e.g., with sorbitol or LPS).

-

Lysis and Detection : After stimulation, cells are lysed, and the levels of phosphorylated HSP27 are quantified via Western Blot, ELISA, or other immunoassays using a phospho-specific antibody.

-

Utility : This provides a direct readout of MK2 target engagement in a cellular context.[13]

-

Caption: A typical experimental workflow for MK2 inhibitor discovery.

Conclusion

The journey to develop MK2 inhibitors illustrates a classic drug discovery paradigm: identifying a key node in a disease-relevant pathway and refining medicinal chemistry strategies to achieve a therapeutic window. The initial challenges of potency and selectivity with ATP-competitive inhibitors have been systematically addressed through the exploration of novel mechanisms, including allosteric modulation, interface inhibition, and covalent targeting. The clinical data emerging for next-generation compounds like ATI-450 suggest that selective inhibition of the MK2 pathway can indeed produce a sustained anti-inflammatory effect, potentially overcoming the limitations that plagued the development of p38 MAPK inhibitors.[19][20] As our understanding of the nuanced roles of the p38/MK2 axis continues to grow, MK2 remains a highly attractive and validated target for the treatment of a wide range of inflammatory and autoimmune diseases.[6][24]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Biological functions and role of mitogen-activated protein kinase activated protein kinase 2 (MK2) in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MK2: a novel molecular target for anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 10. mdpi.com [mdpi.com]

- 11. books.rsc.org [books.rsc.org]

- 12. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts To Lead Small Molecule Inhibitors to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of a novel series of potent MK2 non-ATP competitive inhibitors using 1,2-substituted azoles as cis-amide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Early Data on Novel MK2 Inhibitor to Treat Inflammatory Diseases Promising - The Rheumatologist [the-rheumatologist.org]

- 22. selleckchem.com [selleckchem.com]

- 23. Hansoh Bio discovers new MK2 inhibitors | BioWorld [bioworld.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Targets of MAPK-Activated Protein Kinase 2 (MK2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical conduits for translating extracellular stimuli into a wide array of cellular responses, including proliferation, differentiation, inflammation, and apoptosis.[1][2] These cascades are typically organized in a three-tiered system of kinases: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). One of the key downstream effectors in the p38 MAPK pathway is the MAPK-Activated Protein Kinase 2 (MK2), a serine/threonine kinase that plays a pivotal role in inflammatory responses and cellular stress.[1][2][3] Given its significant role in pathophysiology, particularly in inflammatory diseases and cancer, MK2 has emerged as a compelling therapeutic target.[2][4][5]

This technical guide provides a comprehensive overview of the downstream signaling targets of MK2. For the purpose of this guide, we will use the well-characterized, potent, and selective ATP-competitive inhibitor, PF-3644022 , as a representative MK2 inhibitor, analogous to the user-specified "Mapk-IN-2". We will delve into its inhibitory profile, the key downstream signaling pathways it modulates, and detailed experimental protocols for studying these interactions.

The p38/MK2 Signaling Axis

The activation of MK2 is primarily regulated by the p38 MAPK pathway.[1][3] In response to cellular stressors and inflammatory cytokines, p38 MAPK is activated and subsequently phosphorylates and activates MK2.[1] Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates a variety of downstream substrates, thereby regulating gene expression at the post-transcriptional level, influencing mRNA stability, and controlling protein translation.[1][5]

Caption: The p38/MK2 signaling pathway.

Profile of a Representative MK2 Inhibitor: PF-3644022

PF-3644022 is a potent, selective, and orally active ATP-competitive inhibitor of MK2.[6][7] It serves as an excellent tool for elucidating the downstream functions of MK2.

Quantitative Inhibitory Profile of PF-3644022

| Target | IC50 (nM) | Ki (nM) | Notes |

| MK2 (MAPKAPK2) | 5.2 [6][8] | 3 [6][7][9] | Primary target |

| MK3 (MAPKAPK3) | 53[6][8] | - | ~10-fold selectivity over MK2 |

| PRAK (MK5) | 5.0[6][8] | - | Potent inhibition |

| MNK1 | 3,000[8] | - | High selectivity |

| MNK2 | 148[6][8] | - | Moderate selectivity |

| MSK1, MSK2, RSK1-4 | >1,000[8] | - | High selectivity |

Cellular and In Vivo Activity of PF-3644022

| Assay | Cell Line/Model | IC50 / ED50 | Downstream Effect |

| TNFα Production | U937 cells | 160 nM[4][6][7] | Inhibition of pro-inflammatory cytokine production |

| TNFα Production | Human PBMCs | 160 nM[8] | Inhibition of pro-inflammatory cytokine production |

| TNFα Production | Human Whole Blood (LPS-stimulated) | 1.6 µM[4] | Inhibition of pro-inflammatory cytokine production |

| IL-6 Production | Human Whole Blood (LPS-stimulated) | 10.3 µM[4][7] | Inhibition of pro-inflammatory cytokine production |

| Paw Swelling | Rat Arthritis Model | 20 mg/kg[8] | Anti-inflammatory effect in vivo |

Core Downstream Signaling Targets of MK2

Inhibition of MK2 by PF-3644022 affects a range of downstream targets, leading to diverse cellular outcomes. The primary mechanism of MK2 action is the phosphorylation of specific substrates that regulate mRNA stability, protein translation, and cytoskeletal dynamics.

Regulation of Inflammatory Cytokine Production

A major function of the p38/MK2 pathway is the post-transcriptional regulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6).[1][4][7]

-

Tristetraprolin (TTP): MK2 phosphorylates TTP, an RNA-binding protein that promotes the degradation of mRNAs containing AU-rich elements (AREs) in their 3'-untranslated regions.[1] Phosphorylation of TTP by MK2 leads to its inactivation and sequestration by 14-3-3 proteins, which stabilizes the mRNAs of cytokines like TNFα, leading to increased protein production.[1] Inhibition of MK2 by PF-3644022 prevents TTP phosphorylation, thereby promoting the degradation of TNFα mRNA and reducing inflammation.[4][7]

Cytoskeletal Remodeling and Cell Migration

MK2 plays a crucial role in regulating the actin cytoskeleton, which is essential for processes like cell migration and invasion.[10][11]

-

Heat Shock Protein 27 (HSP27): HSP27 is a well-established substrate of MK2.[12] Phosphorylation of HSP27 by MK2 modulates actin polymerization and reorganization.[12] Inhibition of MK2 prevents HSP27 phosphorylation, which can be used as a reliable biomarker for MK2 activity in cells.[4][7]

-

LIM Kinase 1 (LIMK1) and Cofilin: MK2 can activate LIMK1 by phosphorylation at Ser-323.[10] Activated LIMK1, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments and the formation of stress fibers, which are important for cell migration.[10][13] Inhibition of MK2 disrupts this cascade, leading to reduced cell migration and invasion.[10][11]

Regulation of Gene Expression and Cell Cycle

MK2 can also influence gene expression and cell cycle progression through various other substrates.

-

Nuclear Factor-kappa B (NF-κB): MK2 has been shown to be essential for sustained NF-κB activation by preventing its premature nuclear export.[14] It achieves this by regulating the levels of IκBα, an inhibitor of NF-κB.

-

STAT3: MK2 is crucial for the activation of Signal Transducer and Activator of Transcription 3 (STAT3) in response to lipopolysaccharide (LPS).[15]

Caption: Key downstream signaling targets of MK2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of MK2.

In Vitro MK2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MK2.

References

- 1. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. MAPKAPK-2-mediated LIM-kinase activation is critical for VEGF-induced actin remodeling and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phospho-HSP27 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. MK2a inhibitor CMPD1 abrogates chikungunya virus infection by modulating actin remodeling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MK2 controls the level of negative feedback in the NF-κB pathway and is essential for vascular permeability and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distinct Functions of the Mitogen-activated Protein Kinase-activated Protein (MAPKAP) Kinases MK2 and MK3: MK2 MEDIATES LIPOPOLYSACCHARIDE-INDUCED SIGNAL TRANSDUCERS AND ACTIVATORS OF TRANSCRIPTION 3 (STAT3) ACTIVATION BY PREVENTING NEGATIVE REGULATORY EFFECTS OF MK3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structural Analogs of p38 MAPK Inhibitors: A Focus on the Pyridinylimidazole Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of structural analogs of the widely studied p38 mitogen-activated protein kinase (MAPK) inhibitor, SB203580. The initial search for "Mapk-IN-2" did not yield a specific, well-characterized compound. Therefore, this guide focuses on SB203580, a representative pyridinylimidazole inhibitor of p38 MAPK, as a foundational scaffold for understanding structure-activity relationships and the development of related inhibitors.

The p38 MAP kinase signaling pathway is a critical mediator of cellular responses to a variety of external signals, playing a key role in inflammation and other cellular processes.[1][2] Consequently, inhibitors of p38 MAPK have been a major focus of drug discovery efforts, particularly for inflammatory diseases.[3]

Core Compound: SB203580

SB203580, with the chemical name 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole, is a selective inhibitor of p38 MAPK, with particular potency against the p38α and p38β isoforms.[4][5] It functions by binding to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity.[2] This competitive inhibition prevents the phosphorylation of downstream substrates.[6]

Quantitative Data of SB203580 and Structural Analogs

The following tables summarize the inhibitory activity of SB203580 and a selection of its structural analogs against p38α MAPK. The data is presented to facilitate comparison and understanding of structure-activity relationships (SAR).

Table 1: Inhibitory Activity of SB203580

| Compound | Target | IC50 (nM) | Assay Conditions |

| SB203580 | p38α/SAPK2a | 50 | Recombinant enzyme assay |

| SB203580 | p38β2/SAPK2b | 500 | Recombinant enzyme assay |

Data sourced from Tocris Bioscience and R&D Systems.[4][5]

Table 2: Inhibitory Activity of Diaryl-Substituted Imidazole Analogs

| Compound ID | R1 (at Imidazole N1) | R2 (at Imidazole C2) | R3 (at Imidazole C4) | R4 (at Imidazole C5) | p38α IC50 (nM) |

| SB203580 | H | 4-Methylsulfinylphenyl | 4-Fluorophenyl | 4-Pyridyl | 50 |

| Analog 1 | CH3 | 4-Methylsulfinylphenyl | 4-Fluorophenyl | 4-Pyridyl | 2.2 (human blood TNF-α release) |

| Analog 2 | H | 4-Piperidinyl | 3-Trifluoromethylphenyl | 2-Amino-4-pyridyl | 0.24 |

This table presents a selection of analogs to illustrate key SAR points, such as the impact of N-methylation and substitutions on the aryl rings.[7]

Table 3: Inhibitory Activity of N,N'-Diarylurea Analogs

| Compound ID | Aryl Group 1 | Aryl Group 2 | p38α IC50 (nM) |

| BIRB-796 (example) | Naphthyl | tert-Butyl-phenyl-pyrazole | - |

| Compound 25a | Indazole derivative | Benzyl derivative | 0.47 |

N,N'-diarylureas represent a different chemical class of p38 MAPK inhibitors, often acting via a non-competitive mechanism.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to characterize p38 MAPK inhibitors.

Synthesis of a Diaryl-Substituted Imidazole Analog

This protocol describes a general method for the synthesis of diaryl-substituted imidazole analogs, a common scaffold for p38 MAPK inhibitors.

Scheme 1: General Synthesis of Diaryl-Substituted Imidazoles

Methodology:

-

Step 1: Condensation to form the Imidazole Ring. A mixture of an appropriate aryl aldehyde, an aryl ketone, and ammonium acetate in a suitable solvent (e.g., acetic acid) is heated to reflux to form the tri-substituted imidazole core.

-

Step 2: Halogenation of the Imidazole Ring. The tri-substituted imidazole is treated with a halogenating agent, such as N-bromosuccinimide (NBS), in a solvent like chloroform to introduce a halogen at the desired position, typically C4 or C5.

-

Step 3: Suzuki Coupling to Introduce the Final Aryl Group. The halogenated imidazole intermediate is then subjected to a Suzuki coupling reaction with an aryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture like toluene/ethanol/water to yield the final tetra-substituted imidazole analog.

This is a generalized scheme. Specific reaction conditions, purification methods, and yields will vary depending on the specific analog being synthesized.[10]

Biochemical Assay for p38α MAPK Inhibition

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against recombinant p38α MAPK.

Materials:

-

Recombinant active p38α MAPK

-

ATF-2 (Activating Transcription Factor 2) as a substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (potential inhibitors)

-

Assay buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT)[1]

-

Phospho-ATF-2 (Thr71) specific antibody[1]

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate, or a fluorescence-based detection system)[11]

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction:

-

In a microplate, add the assay buffer, recombinant p38α MAPK, and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 20-30 minutes) at room temperature.[1]

-

Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.[11]

-

-

Detection:

-

Stop the reaction by adding EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.

-

Detect the amount of phosphorylated ATF-2 using a phospho-specific antibody. This can be done via various methods such as:

-

ELISA: Coat the plate with the reaction mixture, probe with the primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric or chemiluminescent substrate.[12]

-

Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody.

-

LANCE TR-FRET: A homogeneous time-resolved fluorescence resonance energy transfer assay can also be used for high-throughput screening.[1]

-

-

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the p38α MAPK activity (IC50 value) by plotting the percentage of inhibition against the compound concentration.

Cell-Based Assay for p38 MAPK Pathway Inhibition

This protocol describes a method to assess the ability of a compound to inhibit the p38 MAPK signaling pathway within a cellular context.

Materials:

-

A suitable cell line (e.g., THP-1 monocytes, RAW264.7 macrophages)

-

Cell culture medium and supplements

-

A stimulant to activate the p38 MAPK pathway (e.g., Lipopolysaccharide (LPS), Anisomycin)

-

Test compounds

-

Lysis buffer

-

Antibodies for detecting phosphorylated downstream targets of p38 MAPK (e.g., phospho-MK2, phospho-HSP27) or for measuring cytokine production (e.g., TNF-α ELISA kit).

Procedure:

-

Cell Culture and Plating: Culture the cells to an appropriate confluency and plate them in a multi-well plate.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for a set period (e.g., 1-2 hours).

-

Stimulation: Add a stimulant (e.g., LPS) to the cells to activate the p38 MAPK pathway and incubate for an appropriate time.

-

Cell Lysis or Supernatant Collection:

-

For analyzing intracellular phosphorylation, wash the cells and then lyse them to collect the protein extracts.

-

For measuring cytokine release, collect the cell culture supernatant.

-

-

Detection of Downstream Readout:

-

Western Blot: Analyze the cell lysates by Western blotting using antibodies against phosphorylated downstream targets of p38, such as phospho-MK2 or phospho-HSP27.

-

ELISA: Measure the concentration of a downstream cytokine, such as TNF-α, in the cell culture supernatant using an ELISA kit.

-

-

Data Analysis: Determine the IC50 value of the compound for the inhibition of the cellular response by plotting the level of the downstream readout against the compound concentration.

Signaling Pathways

The following diagram illustrates the canonical p38 MAPK signaling cascade and the point of inhibition by SB203580 and its analogs.

This guide provides a foundational understanding of the structural analogs of p38 MAPK inhibitors, with SB203580 as a key reference compound. The provided data, protocols, and pathway diagrams are intended to support researchers and drug development professionals in the ongoing efforts to design and characterize novel therapeutics targeting this important kinase.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. invivogen.com [invivogen.com]

- 3. Pyridinylimidazole Based p38 MAP Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 4. SB 203580 | p38 Inhibitors: R&D Systems [rndsystems.com]

- 5. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]

- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 10. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. elkbiotech.com [elkbiotech.com]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Role of MAPK-Activated Protein Kinase 2 (MK2) in Cancer Cell Proliferation

Abstract

Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key downstream substrate of the p38 MAPK signaling pathway, has emerged as a critical regulator of cellular processes frequently dysregulated in cancer. Activated in response to cellular stress and inflammatory cytokines, the p38/MK2 pathway plays a multifaceted role in cancer cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of the core mechanisms by which MK2 influences cancer cell proliferation, with a focus on its roles in cell cycle control and post-transcriptional regulation of gene expression. We present detailed signaling pathways, quantitative data on the effects of MK2 modulation, and step-by-step protocols for key experimental methodologies used to investigate MK2 function. This document is intended to serve as a valuable resource for researchers in oncology and drug development professionals exploring MK2 as a potential therapeutic target.

The p38/MK2 Signaling Axis in Cancer

The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines, UV radiation, and chemotherapeutic agents.[1] Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MK2.[2] This activation is a critical event that initiates a cascade of downstream signaling events influencing cell proliferation, apoptosis, and inflammation.[3]

The interaction between p38 and MK2 is also crucial for the subcellular localization of p38. MK2 is responsible for the nuclear export of p38 MAPK, a unique property among p38 substrates that has significant implications for the spatial regulation of their respective signaling activities.[4] The inhibition of MK2 has shown promise in controlling cancer growth and metastasis in various cancer types, making it an attractive therapeutic target, especially given the toxicity issues associated with direct p38 MAPK inhibitors.[4]

Mechanisms of MK2-Mediated Cancer Cell Proliferation

MK2 influences cancer cell proliferation through two primary, well-characterized mechanisms: direct regulation of cell cycle checkpoints and post-transcriptional control of mRNA stability for key pro-proliferative and inflammatory genes.

Cell Cycle Control

MK2 is a critical component of the DNA damage response and plays a significant role in regulating cell cycle checkpoints, particularly the G2/M transition.[3][5] In response to DNA damage, MK2 can phosphorylate and inhibit the Cdc25 family of phosphatases (Cdc25B and Cdc25C).[5][6] These phosphatases are responsible for activating the cyclin-dependent kinase 1 (Cdk1)/cyclin B complex, which is essential for mitotic entry.

MK2-mediated phosphorylation of Cdc25B occurs on multiple sites, including S169, S323, S353, and S375.[7] This phosphorylation creates a binding site for 14-3-3 proteins, which sequester Cdc25B/C in the cytoplasm, preventing it from activating the nuclear Cdk1/cyclin B complex and thereby inducing a G2/M cell cycle arrest.[5] This mechanism is particularly important for the survival of p53-deficient cancer cells following treatment with DNA-damaging agents.[1][8]

Regulation of mRNA Stability

A crucial function of MK2 in promoting cancer-related processes is its ability to regulate the stability of mRNAs containing AU-rich elements (AREs) in their 3'-untranslated regions (3'-UTRs). Many of these ARE-containing mRNAs encode for inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and proto-oncogenes that contribute to a pro-tumorigenic microenvironment and drive cell proliferation.

MK2 phosphorylates and inactivates ARE-binding proteins that target these mRNAs for degradation, most notably Tristetraprolin (TTP). In its unphosphorylated state, TTP binds to AREs and recruits deadenylase enzymes, leading to rapid mRNA decay. MK2-mediated phosphorylation of TTP at serines 52 and 178 leads to its sequestration by 14-3-3 proteins, preventing it from binding to ARE-containing mRNAs. This results in the stabilization and increased translation of these transcripts, promoting inflammation and cell proliferation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of MK2 inhibition and its expression levels in cancer.

Table 1: Efficacy of MK2 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line | IC50 / EC50 | Reference |

|---|---|---|---|---|

| PF-3644022 | N/A (in vitro kinase assay) | N/A | IC50: 5.2 nM | [9] |

| MK2 Inhibitor III | N/A (in vitro kinase assay) | N/A | IC50: 8.5 nM | [9] |

| MK-25 | THP-1 (LPS-stimulated) | THP-1 | EC50: 4 µM (for TNFα release) | [9] |

| CMPD1 | N/A (p38 assay) | N/A | IC50: 330 nM (for inhibiting MK2 phosphorylation by p38) |[9] |

Table 2: Effects of MK2 Modulation on Cancer Cell Proliferation

| Cancer Type | Model | Modulation | Effect on Proliferation | Quantitative Finding | Reference |

|---|---|---|---|---|---|

| Colorectal Cancer | Syngeneic mouse model (CT26) | MK2 inhibitors | Decreased | Significant tumor volume reduction | [10] |

| Glioblastoma | Human cell lines | MK2 inhibition | Decreased | Strong attenuation of proliferation | [11] |

| Breast Cancer | MDA-MB-231, CAL-51, T-47D | CMPD1 (MK2 inhibitor) | Decreased | Dose-dependent increase in mitotic arrest duration |[12] |

Table 3: MK2 Expression in Normal vs. Tumor Tissue

| Cancer Type | Finding | Significance | Reference |

|---|---|---|---|

| Lung Adenocarcinoma | Significantly higher MK2 transcript levels in tumors compared to adjacent normal tissue. | p < 0.05 | [13][14] |

| Lung Adenocarcinoma | Significantly lower MK2 transcript levels in late-stage (III/IV) vs. early-stage (I/II) tumors. | p < 0.05 |[13][14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of MK2's role in cancer cell proliferation. Below are protocols for key experiments.

Immunoblotting for Phosphorylated MK2 (p-MK2)

This protocol is for detecting the activated form of MK2.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (5% w/v BSA in TBST).

-

Primary antibody (e.g., rabbit anti-phospho-MK2 (Thr334)).

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

-

Chemiluminescent substrate (ECL).

Procedure:

-

Sample Preparation: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.[15]

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-p-MK2 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[16]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[16]

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[16]

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.

In Vitro Kinase Assay

This assay measures the enzymatic activity of MK2.

Materials:

-

Recombinant active MK2 enzyme.

-

MK2 substrate (e.g., HSP27tide peptide).[17]

-

Kinase reaction buffer.

-

ATP.

-

ADP-Glo™ Kinase Assay kit (or similar).

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase buffer, MK2 substrate, and the test compound (inhibitor).[18]

-

Enzyme Addition: Add recombinant MK2 enzyme to each well.[18]

-

Initiate Reaction: Start the reaction by adding ATP. Incubate for 60 minutes at room temperature.[18]

-

ADP Detection: Add ADP-Glo™ Reagent to convert ADP to ATP. Incubate for 40 minutes.[18]

-

Luminescence Measurement: Add Kinase Detection Reagent to generate a luminescent signal from the newly synthesized ATP. Incubate for 30 minutes and read the luminescence on a plate reader. The signal intensity is proportional to MK2 activity.[18]

Cell Proliferation Assay (BrdU Incorporation)

This assay quantifies the rate of new DNA synthesis as a measure of cell proliferation.

Materials:

-

Cancer cell line of interest.

-

Complete growth medium.

-

BrdU labeling solution.

-

Fixing/denaturing solution.

-

Anti-BrdU antibody (e.g., peroxidase-conjugated).

-

Substrate solution (e.g., TMB).

-

Stop solution.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with the compound of interest (e.g., MK2 inhibitor) for the desired duration.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.[2]

-

Fixation and Denaturation: Remove the labeling medium, and add fixing/denaturing solution to fix the cells and denature the DNA.

-

Antibody Incubation: Add the anti-BrdU-POD antibody conjugate and incubate.

-

Washing: Wash the wells to remove unbound antibody.

-

Substrate Reaction: Add the substrate solution and incubate until color development is sufficient.

-

Measurement: Add the stop solution and measure the absorbance on a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells.[4]

siRNA-mediated Knockdown of MK2

This protocol describes how to transiently silence MK2 gene expression.

Materials:

-

MK2-specific siRNA duplexes and a non-targeting control siRNA.

-

Transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Serum-free medium (e.g., Opti-MEM).

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate in antibiotic-free medium so they are 60-80% confluent at the time of transfection.[19]

-

Prepare siRNA-Lipid Complexes:

-

In one tube, dilute the siRNA duplex in serum-free medium.

-

In another tube, dilute the transfection reagent in serum-free medium.

-

Combine the two solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.[19]

-

-

Transfection: Add the siRNA-lipid complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours.

-

Validation: Harvest the cells and validate the knockdown efficiency by immunoblotting for total MK2 protein or by qRT-PCR for MK2 mRNA.[20]

Conclusion

MK2 plays a significant and multifaceted role in promoting cancer cell proliferation through its intricate involvement in cell cycle regulation and the post-transcriptional control of pro-inflammatory and pro-proliferative gene expression. Its position as a key downstream effector of the p38 MAPK stress response pathway places it at a critical node in cancer signaling networks. The data presented herein underscore the potential of MK2 as a valuable therapeutic target. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate MK2's function in oncology and to advance the development of novel anti-cancer therapies targeting this kinase.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 細胞活力與增殖測試 [sigmaaldrich.com]

- 5. Gene Silencing of MK2 in Hard-to-Transfect Human U937 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDC25B phosphorylation by p38 and MK-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beyond BrdU, New Generation Cell Proliferation Imaging Analysis Kit (EdU Method) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 9. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.uky.edu [scholars.uky.edu]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tumor MK2 transcript levels are associated with improved response to chemotherapy and patient survival in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. MAPKAPK2 Kinase Enzyme System [promega.sg]

- 18. promega.com [promega.com]

- 19. scbt.com [scbt.com]

- 20. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of p38 MAPK Inhibition in TNF-α Production: A Technical Overview with Reference to Mapk-IN-2

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the critical role of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically p38 MAPK, in the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). A class of small molecule inhibitors targeting this pathway has shown significant promise in modulating inflammatory responses. While specific data on the direct inhibition of TNF-α by Mapk-IN-2 is not extensively available in public literature, this document provides a comprehensive overview of the underlying mechanisms of p38 MAPK inhibitors and presents generalized experimental protocols and data presentation formats relevant to the study of such compounds.

Introduction to TNF-α and the p38 MAPK Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a potent cytokine involved in systemic inflammation and is implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases. The production of TNF-α is tightly regulated at both the transcriptional and post-transcriptional levels. The p38 MAPK signaling cascade is a key regulator of TNF-α synthesis in response to inflammatory stimuli such as lipopolysaccharide (LPS).

Activation of the p38 MAPK pathway leads to the phosphorylation and activation of downstream targets, including MAPK-activated protein kinase 2 (MK2).[1][2] Activated MK2, in turn, plays a crucial role in the post-transcriptional regulation of TNF-α by stabilizing its mRNA. Therefore, inhibition of p38 MAPK presents a rational therapeutic strategy for controlling TNF-α production and mitigating inflammatory processes.

This compound: A Multi-Kinase Inhibitor

This compound has been identified as a potent inhibitor of several kinases within the MAPK pathway and beyond. While its direct inhibitory concentration on p38 MAPK and its subsequent effect on TNF-α production are not specified in the currently available literature, its activity against other key kinases has been quantified.

Table 1: Reported IC50 Values for this compound Against Various Kinases

| Target Kinase | IC50 (nM) |

| EGFR (Wild Type) | 281[3][4] |

| EGFR (T790M Mutant) | 69[3][4] |

| c-MET | 205[3][4] |

| B-RAF (Wild Type) | 112[3][4] |

| B-RAF (V600E Mutant) | 83[3][4] |

| CDK4 | 95[3][4] |

| CDK6 | 184[3][4] |

Data sourced from MedChemExpress product information, citing Saleh MM, et al. Eur J Med Chem. 2023 Nov 5;259:115675.[3][4]

It is important to note that the primary focus of the cited research on this compound was its anti-neoplastic activity.[3][4] Further investigation is required to determine its specific efficacy and mechanism of action in the context of TNF-α inhibition.

Core Signaling Pathway: p38 MAPK-Mediated TNF-α Production

The following diagram illustrates the simplified signaling cascade from an inflammatory stimulus to the production of TNF-α, highlighting the central role of p38 MAPK.

Caption: p38 MAPK pathway leading to TNF-α production.

Experimental Protocols for Assessing TNF-α Inhibition

The following are generalized protocols for evaluating the efficacy of a p38 MAPK inhibitor, such as this compound, in reducing TNF-α production in a cell-based assay.

Key Experiment: Inhibition of LPS-Induced TNF-α Production in Macrophages

Objective: To determine the dose-dependent inhibitory effect of a test compound on TNF-α secretion from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line (or primary human monocytes)

-

DMEM or RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Human or mouse TNF-α ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the test inhibitor at various concentrations. Incubate for 1-2 hours.

-

LPS Stimulation: Prepare a solution of LPS in cell culture medium. Add 10 µL of the LPS solution to each well to a final concentration of 100 ng/mL (this concentration may need optimization). Include vehicle control (DMSO) wells with and without LPS stimulation.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for TNF-α measurement.

-

TNF-α Quantification (ELISA): Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

The logical flow of a typical experiment to assess a p38 MAPK inhibitor's effect on TNF-α production is depicted below.

Caption: Workflow for TNF-α inhibition assay.

Conclusion and Future Directions

The inhibition of the p38 MAPK pathway is a well-established strategy for reducing the production of the pro-inflammatory cytokine TNF-α. While this compound has been identified as a multi-kinase inhibitor with activity against components of the MAPK pathway, its specific effects on p38 MAPK and TNF-α production remain to be elucidated. The experimental framework provided in this guide offers a robust starting point for the investigation of this compound or other novel p38 MAPK inhibitors. Future studies should focus on determining the IC50 of this compound for p38 MAPK and quantifying its dose-dependent inhibition of TNF-α in relevant cellular models of inflammation. Such data will be crucial for assessing its potential as a therapeutic agent for inflammatory diseases.

References

Methodological & Application

Determining the Effective In Vitro Concentration of MAPK Pathway Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase (MAPK) signaling pathways are central to the regulation of numerous cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Dysregulation of these pathways is implicated in a variety of diseases, most notably cancer. Consequently, the development of small molecule inhibitors targeting MAPK pathway components is a significant focus of therapeutic research. This document provides a comprehensive guide for determining the effective in vitro concentration of MAPK inhibitors. While a specific inhibitor designated "Mapk-IN-2" was not identified in a comprehensive search, the principles and protocols outlined herein are broadly applicable to the characterization of novel kinase inhibitors targeting this critical signaling network.

Introduction to the MAPK Signaling Cascade

The MAPK signaling cascade is a multi-tiered kinase system where a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K or MEK), which in turn phosphorylates and activates a MAP kinase (MAPK). Mammalian cells possess several distinct MAPK pathways, with the most extensively studied being the ERK, JNK, and p38 pathways. These pathways are activated by a wide array of extracellular stimuli, including growth factors, cytokines, and cellular stress, and culminate in the phosphorylation of various substrate proteins that mediate the cellular response.[1][2][3][4][5]

Key MAPK Pathway Targets for Inhibition

-

p38 MAP Kinase: A key mediator of inflammatory responses and cellular stress.[6]

-

MEK1/2: Upstream kinases that activate ERK1/2, crucial for cell proliferation and survival.

-

ERK1/2: The final kinases in the classical MAPK pathway, with numerous downstream targets involved in cell growth and division.

-

JNK: Activated by stress stimuli and involved in apoptosis and inflammation.

-

MK2 (MAPKAPK2): A downstream substrate of p38 MAPK, involved in the regulation of cytokine production.

Determining Inhibitor Potency: IC50 Values

A critical parameter for characterizing a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[7] IC50 values are determined experimentally and are dependent on the specific assay conditions, such as substrate and ATP concentrations.

Table 1: IC50 Values of Representative MAPK Pathway Inhibitors

| Inhibitor Name | Target Kinase(s) | Reported IC50 (nM) | Reference |

| SB203580 | p38α/β | 50 - 500 | [8] |

| U0126 | MEK1/2 | 72 (MEK1), 58 (MEK2) | [9] |

| Sorafenib | Raf, VEGFR, PDGFR | 6 (Raf-1), 22 (B-Raf) | [9] |

| PF-670462 | CK1δ/ε | ~14 | [10] |

| Liu-20 | CK1δ | ~25 | [10] |

| Compound 13m | p38α MAPK | 31 | [8] |

| Compound 9i | p38α MAPK | 40 | [8] |

Note: IC50 values can vary between different studies and assay conditions.

Experimental Protocols

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 of an inhibitor against a specific kinase.

Materials:

-

Purified active kinase (e.g., recombinant p38α)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]

-

Test inhibitor at various concentrations

-

96-well plates

-

Phosphocellulose paper or other capture method for radiolabeled assays

-

Scintillation counter or luminescence plate reader (for ADP-Glo™ assay)